Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone
Description
Systematic Nomenclature and IUPAC Classification
This compound follows IUPAC naming conventions for oxime derivatives. The parent structure is methanone (C=O group), modified by an [(4-phenylcyclohexylidene)amino]oxy substituent and an ethoxy group. The cyclohexylidene moiety indicates a cyclohexane ring with a double bond (C=N), while "4-phenyl" specifies a benzene substituent at the fourth position.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 647009-30-1 |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Synonyms | 4-Phenylcyclohexanone O-(ethoxycarbonyl)oxime; DTXSID40842749 |
The ethoxycarbonyl group (–O–CO–O–C₂H₅) attaches to the oxime nitrogen, distinguishing it from simpler oximes like acetophenone oxime (CAS 613-91-2). This substitution pattern aligns with IUPAC Rule C-841 for naming alkoxycarbonyl derivatives of oximes.
Historical Context of Oxime-Based Methanone Derivatives
Oxime chemistry emerged in the late 19th century, but methanone derivatives gained prominence through mid-20th-century catalysis research. The development of this compound reflects three key advances:
Oxime Protection Strategies : Early work on cyclohexanone oxime (CAS 100-64-1) demonstrated the stability of cyclic oximes under acidic conditions. This enabled the synthesis of protected derivatives like O-(ethoxycarbonyl)oximes.
Transition Metal Catalysis : Nickel-mediated cross-couplings, as described in reductive vinylation protocols, provided methods to install complex substituents on oxime frameworks. These techniques likely influenced the compound's arylcyclohexylidene group incorporation.
Steric Modulation : The 4-phenylcyclohexylidene group introduces conformational rigidity, a design principle developed in 1980s asymmetric synthesis research. This contrasts with flexible analogs like methyl phenyl ketoxime (CAS 613-91-2).
Position Within Cyclohexylidene-Amino Chemical Taxonomy
The compound occupies a niche within cyclohexylidene-amino systems, characterized by:
- Spiro-Conjugation : The cyclohexylidene group enables π-conjugation between the C=N bond and methanone carbonyl, as evidenced by comparative IR studies of related oximes.
- Steric Environments : The 4-phenyl substituent creates a chiral center (if non-planar) and modulates reactivity through steric hindrance, similar to effects observed in Ni-catalyzed coupling substrates.
- Electronic Effects : The ethoxycarbonyl group withdraws electron density from the oxime nitrogen, altering nucleophilicity compared to hydroxylamine derivatives like piceatannol analogs.
Properties
CAS No. |
920743-04-0 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl [(4-phenylcyclohexylidene)amino] carbonate |
InChI |
InChI=1S/C15H19NO3/c1-2-18-15(17)19-16-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
InChI Key |
SFVWKMDYQHRSFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)ON=C1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone typically involves the reaction of 4-phenylcyclohexanone with ethoxyamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The ethoxy group or the phenylcyclohexylidene moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.
Scientific Research Applications
Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Functional Groups
The target compound shares a methanone backbone with several analogs:
- Aminooxy group: Present in 1-(4-{[(E)-4-Methylbenzylidene]amino}phenyl)ethanone oxime (), which forms intermolecular O–H⋯N hydrogen bonds, stabilizing supramolecular structures .
- Ethoxy substituent: Similar to (4-ethoxy-2-hydroxyphenyl)(4-ethoxyphenyl)methanone (), where ethoxy groups enhance lipophilicity and influence crystallization behavior .
- Cyclohexylidene vs.
Substituent Effects
Substituent position and electronic effects significantly impact properties:
Key Observations :
Crystallographic Features
- Hydrogen bonding: In 1-(4-{[(E)-4-Methylbenzylidene]amino}phenyl)ethanone oxime (), O–H⋯N interactions create 1D supramolecular chains, a feature likely shared with the target compound .
- Dihedral angles : Benzylidene analogs (e.g., ) exhibit dihedral angles >50° between aromatic rings, reducing π-π stacking and favoring intermolecular interactions .
Biological Activity
Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone is a compound of interest due to its potential biological activities, particularly in the context of cancer research and metabolic regulation. This article synthesizes findings from various studies to elucidate the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural configuration that may contribute to its biological effects. The presence of both ether and ketone functional groups suggests potential interactions with biological targets, especially in metabolic pathways.
- Molecular Formula : CHNO
- Molecular Weight : 273.33 g/mol
- Functional Groups : Ether, ketone, amine
Biological Activity Overview
The biological activity of this compound has been explored through various assays that assess its impact on cellular processes, particularly focusing on oxidative phosphorylation (OXPHOS) inhibition and potential anti-cancer properties.
OXPHOS Inhibition
Recent studies have highlighted the role of compounds similar to this compound in inhibiting OXPHOS, a crucial pathway for ATP production in cancer cells.
- Assay Findings : In bioenergetics assays using murine ovarian cancer cell lines, several compounds demonstrated significant inhibition of oxygen consumption rates (OCR), indicating their potential as OXPHOS inhibitors. For instance, four out of six tested compounds showed statistically significant inhibition .
| Compound Name | OCR Inhibition (%) | Concentration Tested (μM) |
|---|---|---|
| Oryzalin | 45 | 20 |
| Allylestrenol | 38 | 40 |
| Esbiothrin | 30 | 10 |
| Lacidipine | 50 | 30 |
| Coumatetralyl | 0 | 40 |
| CCMP | 0 | 20 |
The mechanism by which this compound exerts its biological effects may involve:
- Interference with Electron Transport Chain : By inhibiting key components of the electron transport chain, the compound can disrupt ATP synthesis, leading to reduced energy availability in rapidly dividing cancer cells.
- Induction of Apoptosis : Compounds that inhibit OXPHOS often trigger apoptotic pathways in cancer cells, making them a focal point for therapeutic development.
Case Studies and Research Findings
Several studies have focused on the pharmacological implications of compounds related to this compound:
- Study on Cancer Cell Lines : A study evaluated the anti-cancer properties of various structurally similar compounds, finding that those with significant OXPHOS inhibition also exhibited cytotoxic effects against ovarian cancer cell lines .
- Metabolic Profiling : Research has shown that similar compounds can alter metabolic profiles in cancer cells, leading to increased reliance on glycolysis when OXPHOS is inhibited. This metabolic shift can provide insights into resistance mechanisms in therapy .
- Pharmacokinetics and Toxicology : Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound. Studies suggest that compounds with high hydrophobicity and molecular weight may exhibit favorable bioavailability characteristics while also posing challenges related to toxicity and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
